Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate
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Overview
Description
Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate is an organic compound with the molecular formula C11H20O4S and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of an ethyl ester group, a thioether linkage, and a methyl-substituted propanoate moiety. It is used in various chemical and industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate typically involves the reaction of 3-ethoxy-3-oxopropyl thiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The thioether linkage and ester group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 2-[(3-Methoxy-3-oxopropyl)thio]-2-methylpropanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-[(3-Propoxy-3-oxopropyl)thio]-2-methylpropanoate: Similar structure but with a propoxy group instead of an ethoxy group.
Ethyl 2-[(3-Butoxy-3-oxopropyl)thio]-2-methylpropanoate: Similar structure but with a butoxy group instead of an ethoxy group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses due to the variation in the alkoxy group.
Properties
CAS No. |
52662-42-7 |
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Molecular Formula |
C11H20O4S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-14-9(12)7-8-16-11(3,4)10(13)15-6-2/h5-8H2,1-4H3 |
InChI Key |
ICMPYCQQYXVFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC(C)(C)C(=O)OCC |
Origin of Product |
United States |
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